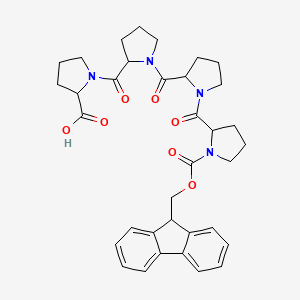

Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH: est un composé peptidique synthétique composé de quatre résidus de proline, chacun protégé par un groupe fluorenylméthyloxycarbonyle (Fmoc). Ce composé est principalement utilisé dans la synthèse peptidique, où le groupe Fmoc sert de groupe protecteur pour les acides aminés, empêchant les réactions indésirables pendant le processus de synthèse.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH implique l'addition par étapes de résidus de proline protégés par Fmoc. Le processus commence généralement par la protection Fmoc de la proline, suivie de réactions de couplage pour former la chaîne peptidique. Le groupe Fmoc est introduit en utilisant du Fmoc-OSu (ester Fmoc-N-hydroxysuccinimide) en présence d'une base telle que la diisopropyléthylamine (DIPEA) .

Méthodes de production industrielle: La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus, garantissant une pureté et un rendement élevés. L'utilisation de la synthèse peptidique en phase solide (SPPS) est courante, où le peptide est assemblé sur un support solide, ce qui permet une purification et une manipulation faciles .

Analyse Des Réactions Chimiques

Types de réactions: Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH subit principalement des réactions de déprotection et de couplage. Le groupe Fmoc peut être éliminé en utilisant une base telle que la pipéridine, révélant le groupe amino libre pour les réactions de couplage subséquentes .

Réactifs et conditions communs:

Déprotection: La pipéridine dans le diméthylformamide (DMF) est couramment utilisée pour éliminer le groupe Fmoc.

Principaux produits: Les principaux produits formés à partir de ces réactions sont les chaînes peptidiques souhaitées avec les groupes Fmoc éliminés, prêts pour une fonctionnalisation ultérieure ou une utilisation dans des applications de recherche .

Applications De Recherche Scientifique

Chimie: Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH est largement utilisé dans le domaine de la chimie peptidique pour la synthèse de peptides riches en proline. Ces peptides sont intéressants en raison de leurs propriétés structurales uniques et de leurs activités biologiques potentielles .

Biologie: En recherche biologique, les peptides riches en proline synthétisés à l'aide de this compound sont étudiés pour leurs rôles dans les interactions protéine-protéine et les voies de signalisation cellulaire .

Médecine: Les peptides riches en proline ont des applications thérapeutiques potentielles, notamment des activités antimicrobiennes et anticancéreuses. This compound sert de bloc de construction pour ces peptides bioactifs .

Industrie: Dans l'industrie pharmaceutique, this compound est utilisé dans le développement de médicaments à base de peptides et d'outils de diagnostic .

Mécanisme d'action

Le mécanisme d'action de this compound est principalement lié à son rôle dans la synthèse peptidique. Le groupe Fmoc protège le groupe amino des résidus de proline, empêchant les réactions secondaires indésirables pendant l'assemblage de la chaîne peptidique. Une fois la séquence peptidique souhaitée synthétisée, les groupes Fmoc sont éliminés, révélant les groupes amino libres pour une fonctionnalisation ultérieure ou une activité biologique .

Mécanisme D'action

The mechanism of action of Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of proline residues, preventing unwanted side reactions during the assembly of the peptide chain. Once the desired peptide sequence is synthesized, the Fmoc groups are removed, revealing the free amino groups for further functionalization or biological activity .

Comparaison Avec Des Composés Similaires

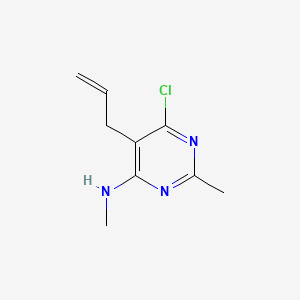

Composés similaires:

Fmoc-L-Proline: Un seul résidu de proline protégé par Fmoc utilisé dans la synthèse peptidique.

Fmoc-D-Proline: L'énantiomère D de la proline protégée par Fmoc.

Fmoc-Pro-Pro-OH: Un dipeptide composé de deux résidus de proline, chacun protégé par un groupe Fmoc.

Unicité: Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH est unique en raison de sa composition de quatre résidus de proline, fournissant une structure peptidique riche en proline. Cette structure confère des propriétés conformationnelles spécifiques et des activités biologiques potentielles qui sont distinctes de celles des peptides plus courts contenant de la proline .

Propriétés

IUPAC Name |

1-[1-[1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N4O7/c40-31(36-17-6-14-28(36)32(41)38-19-8-16-30(38)34(43)44)27-13-5-18-37(27)33(42)29-15-7-20-39(29)35(45)46-21-26-24-11-3-1-9-22(24)23-10-2-4-12-25(23)26/h1-4,9-12,26-30H,5-8,13-21H2,(H,43,44) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZYEHJQJDKNHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCCC7C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12116322.png)

![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12116325.png)

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B12116327.png)

![6-(4-Bromophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B12116355.png)